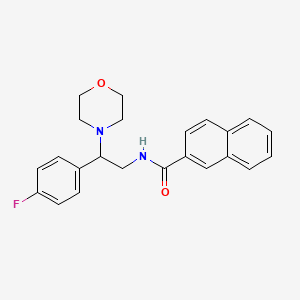

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that likely contains a fluorophenyl group, a morpholinoethyl group, and a naphthamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR, and MS . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions like nucleophilic substitutions or coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Fluorescence Sensing and Molecular Logic

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide derivatives exhibit significant potential in fluorescence sensing, with applications in detecting cations and anions in aqueous media. These compounds can operate via Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) signaling mechanisms, allowing for selective recognition of metal ions like Cu2+ and Hg2+ due to remarkable fluorescence changes. This capability extends to executing logic gates and acting as combinatorial logic circuits with chemical inputs, showcasing their versatility in molecular electronics and sensing technologies (Georgiev et al., 2017).

Lysosomal Imaging and Detection

Compounds with this compound frameworks are effective in lysosomal targeting and imaging within living cells. They have been developed as fluorometric sensors for trivalent metal ions (Fe3+, Al3+, and Cr3+) and hydrogen sulfide (H2S), highlighting their sensitivity and selectivity. These probes facilitate the visualization of cellular processes and the assessment of lysosomal function, contributing valuable tools for biological and medical research (Ye et al., 2019); (Gao et al., 2018).

Antiproliferative Activity

The structural motif of this compound is being explored for its antiproliferative properties against various cancer cell lines. By incorporating this structure into naphtho[2,3-d]imidazole-4,9-diones, researchers have synthesized compounds demonstrating significant cytotoxicity against breast, cervical, and lung carcinoma cell lines, offering a promising avenue for the development of novel anticancer agents (Liu et al., 2018).

Organic Light-Emitting Devices (OLEDs)

The introduction of this compound derivatives into the field of organic electronics, particularly as emissive materials for OLED applications, signifies a noteworthy advancement. These derivatives demonstrate strong red emission and high efficiency in OLEDs, indicating their potential as key materials for developing advanced display and lighting technologies (Luo et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O2/c24-21-9-7-18(8-10-21)22(26-11-13-28-14-12-26)16-25-23(27)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15,22H,11-14,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHWZSZTJYWKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)

![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)